N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 54167-91-8
VCID: VC7333166
InChI: InChI=1S/C16H13N3OS/c17-16-18-13(11-7-3-1-4-8-11)15(21-16)19-14(20)12-9-5-2-6-10-12/h1-10H,(H2,17,18)(H,19,20)
SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3
Molecular Formula: C16H13N3OS
Molecular Weight: 295.36

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide

CAS No.: 54167-91-8

Cat. No.: VC7333166

Molecular Formula: C16H13N3OS

Molecular Weight: 295.36

* For research use only. Not for human or veterinary use.

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide - 54167-91-8

Specification

CAS No. 54167-91-8
Molecular Formula C16H13N3OS
Molecular Weight 295.36
IUPAC Name N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide
Standard InChI InChI=1S/C16H13N3OS/c17-16-18-13(11-7-3-1-4-8-11)15(21-16)19-14(20)12-9-5-2-6-10-12/h1-10H,(H2,17,18)(H,19,20)
Standard InChI Key PEGGJXXXZVXBPM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide (C₁₆H₁₃N₃OS; molecular weight: 295.36 g/mol) features a thiazole ring system with distinct substituents that influence its electronic and steric properties:

  • Position 2: A primary amino group (–NH₂) enhances hydrogen-bonding capacity and serves as a site for further functionalization .

  • Position 4: A phenyl group introduces aromatic stacking potential and modulates lipophilicity .

  • Position 5: A benzamide group (–CONHC₆H₅) contributes to planar rigidity and potential interactions with biological targets .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₃N₃OS
Molecular Weight295.36 g/mol
Hydrogen Bond Donors2 (NH₂ and CONH)
Hydrogen Bond Acceptors3 (S, O, and CONH)
Rotatable Bonds4 (benzamide and thiazole substituents)
Topological Polar Surface Area97.4 Ų

Synthetic Methodologies and Reaction Pathways

Thiazole Core Formation

The 1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas or thioamides . For N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide, a modified approach using 2-amino-4-phenylthiazole as a precursor is plausible :

  • Synthesis of 2-Amino-4-phenylthiazole:

    • Fusion of acetophenone with thiourea in the presence of iodine yields 2-amino-4-phenylthiazole (m.p. 148°C, 80% yield) .

  • Functionalization at Position 5:

    • Diazotization of 4-methylaniline followed by coupling with 2-amino-4-phenylthiazole introduces a diazenyl group .

    • Subsequent acylation with benzoyl chloride under Schotten-Baumann conditions replaces the diazenyl group with a benzamide moiety .

Critical Reaction Parameters:

  • Solvent: Dry pyridine or dichloromethane for acylation .

  • Temperature: 0–5°C during diazonium salt formation to prevent decomposition .

  • Catalysts: Iodine for cyclization; no catalyst required for acylation .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands for analogous compounds include :

  • 3350–3400 cm⁻¹: N–H stretching (amide and amino groups).

  • 1650–1675 cm⁻¹: C=O stretching (benzamide).

  • 1625–1650 cm⁻¹: N=N stretching (if diazenyl intermediates are present).

  • 1375 cm⁻¹: C=S stretching (thiazole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 13.23–13.45 ppm: Singlet for amide proton (–CONH–) .

    • δ 7.47–8.39 ppm: Multiplet for aromatic protons (phenyl and benzamide) .

    • δ 5.20–5.50 ppm: Amino group (–NH₂; broad singlet) .

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli12–141–5
Staphylococcus aureus14–161–5
Aspergillus niger10–125–10

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Bisaminomethylbithiazole benzamides (e.g., Corr-4a) correct CFTR ΔF508 mutant folding, enhancing surface expression in airway epithelial cells . While N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide lacks the bithiazole motif, its benzamide-thiazole scaffold suggests potential for protein interaction studies .

Future Research Directions

  • Synthetic Optimization: Explore catalyst-free methodologies (e.g., α-chloroglycinate-thioamide cyclization) to improve yield and purity.

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and CFTR modulation activities.

  • Computational Modeling: Predict binding affinities to microbial enzymes or CFTR using molecular docking.

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